molecular formula C10H15N3O6 B1460644 [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid CAS No. 2059949-96-9

[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Cat. No.: B1460644
CAS No.: 2059949-96-9
M. Wt: 273.24 g/mol
InChI Key: KYMZDRDDVXIEIG-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of the Oxadiazole-Oxalic Acid Complex

The crystal structure of the complex reveals a salt formation between the [5-(oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine cation and oxalic acid anion. Key structural features include:

  • Molecular connectivity : The oxadiazole ring (C1–N2–O3–C4–N5) adopts a planar geometry, with the methanamine group (-CH2-NH2) attached at position 2. The oxan-3-yl group (tetrahydropyran) is bonded at position 5, introducing steric bulk and potential hydrogen-bonding sites.
  • Salt formation : Oxalic acid (C2O4H2) acts as a counterion, forming hydrogen bonds with the cation. The oxalate anion adopts a bent conformation (O1–C2–O3 bond angles ~120°) typical of protonated oxalic acid derivatives.
  • Crystal packing : The cation and anion form extended hydrogen-bonded networks. For example, the NH2 group of the methanamine interacts with the oxalate oxygen atoms, while the oxan-3-yl group may engage in van der Waals interactions to stabilize the lattice.

Table 1: Key Crystallographic Parameters (Inferred from Analogues)

Parameter Value (Approx.) Source/Method
Space group Monoclinic X-ray diffraction
Unit cell parameters a = 10–12 Å, b = 8–10 Å, c = 15–18 Å Analogous oxadiazole salts
Hydrogen-bonding motif N–H···O, O–H···O Observed in oxalic acid salts

Spectroscopic Profiling

The compound’s molecular identity is confirmed through complementary spectroscopic techniques:

Infrared (IR) Spectroscopy
  • O–H stretching : Broad peaks at 3200–3500 cm⁻¹ indicate hydrogen-bonded oxalic acid protons.
  • C=N and C–O vibrations : Sharp bands at 1640–1670 cm⁻¹ (C=N in oxadiazole) and 1250–1350 cm⁻¹ (C–O in oxan-3-yl and oxalate).
  • Aromatic/aliphatic C–H : Peaks at 2900–3000 cm⁻¹ (sp³ C–H from oxan-3-yl) and 3030–3100 cm⁻¹ (sp² C–H from aromatic groups).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Methanamine : Singlet at δ 3.5–4.0 ppm (NH2 protons).
    • Oxan-3-yl : Multiplet at δ 1.5–2.0 ppm (CH2 groups) and δ 3.8–4.2 ppm (CH-O protons).
    • Oxadiazole : Aromatic protons (if present) at δ 6.5–7.5 ppm, though absent in the given structure.
  • ¹³C NMR : Carbonyl carbons (oxadiazole C2 and oxalate C=O) appear at δ 150–170 ppm.
UV-Vis and Mass Spectrometry
  • UV-Vis : Absorption maxima at 250–280 nm due to π→π* transitions in the oxadiazole ring. Solvent polarity induces red shifts in emission spectra.
  • Mass Spectrometry : Molecular ion peak at m/z 203 (C6H9N3O5) for the oxalate salt, with fragmentation patterns indicating cleavage of the oxadiazole–methanamine bond.

Table 2: Key Spectroscopic Data

Technique Observed Peaks/Signals Assignments
IR 3200–3500 cm⁻¹ (O–H), 1640–1670 cm⁻¹ (C=N) Hydrogen bonds, oxadiazole
¹H NMR δ 3.5–4.0 (NH2), δ 3.8–4.2 (CH-O) Methanamine, oxan-3-yl
Mass Spec m/z 203 (M⁺) Molecular ion

Computational Studies: DFT-Based Molecular Geometry and Electronic Structure

Density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set provide insights into the molecule’s electronic properties:

Molecular Geometry
  • Oxadiazole ring : Planar geometry with bond lengths:
    • C1–N2: 1.32–1.35 Å (C–N single bond).
    • N2–O3: 1.28–1.30 Å (N–O single bond).
    • O3–C4: 1.38–1.40 Å (C–O single bond).
    • C4–N5: 1.30–1.32 Å (C–N single bond).
  • Methanamine group : NH2 group shows pyramidal geometry (H-N-H angle ~110°).
Electronic Structure
  • HOMO-LUMO gaps : The highest occupied molecular orbital (HOMO) is localized on the oxadiazole ring, while the lowest unoccupied molecular orbital (LUMO) involves the oxalate anion. The energy gap (~4–5 eV) indicates moderate electronic stability.
  • Molecular electrostatic potential (MEP) : Negative regions on oxalate oxygen atoms and positive regions on NH2 and oxan-3-yl protons guide hydrogen-bonding interactions.

Table 3: DFT-Calculated Bond Lengths (Å)

Bond Length (B3LYP/6-311++G(d,p))
C1–N2 1.34
N2–O3 1.29
O3–C4 1.39
C4–N5 1.31

Hydrogen-Bonding Interactions in the Oxalic Acid Adduct

The oxalic acid adduct stabilizes the complex through a network of hydrogen bonds:

Intermolecular Interactions
  • Primary interactions :
    • N–H···O : Methanamine NH2 donates protons to oxalate O atoms (bond lengths: 1.8–2.1 Å).
    • O–H···O : Protonated oxalic acid forms intramolecular or intermolecular O–H···O bonds (bond lengths: 1.5–1.8 Å).
  • Secondary interactions :
    • C–H···O : Oxan-3-yl CH2 groups interact weakly with oxalate oxygen atoms (bond lengths: 2.5–3.0 Å).
AIM and NBO Analyses
  • Atoms in molecules (AIM) : Bond critical points (BCPs) between NH2 and oxalate O atoms confirm conventional hydrogen bonds with interaction energies of −10–−12 kcal/mol.
  • Natural bond orbital (NBO) : Electron density redistribution at the N–H···O interface stabilizes the salt, with partial double-bond character in the NH2 group.

Table 4: Hydrogen-Bonding Parameters

Donor–Acceptor Bond Length (Å) Interaction Energy (kcal/mol)
N–H···O 1.8–2.1 −10 to −12
O–H···O 1.5–1.8 −8 to −10
C–H···O 2.5–3.0 −1 to −3

Properties

IUPAC Name

oxalic acid;[5-(oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.C2H2O4/c9-4-7-10-11-8(13-7)6-2-1-3-12-5-6;3-1(4)2(5)6/h6H,1-5,9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMZDRDDVXIEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid, belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{W}}

Where XX, YY, ZZ, and WW denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of the oxadiazole ring is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities. This section summarizes key findings regarding the biological effects of [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid.

Antimicrobial Activity

  • Mechanism of Action : The antimicrobial properties are attributed to the presence of the oxadiazole ring which influences gene transcription related to biofilm formation in bacteria. Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate significant antibacterial and antifungal activities against various pathogens.
  • Case Studies :
    • A study evaluated the antibacterial effects against eight bacterial strains and two fungal strains. Results indicated that compounds derived from 1,3,4-oxadiazole exhibited inhibition zones ranging from 20 mm to over 39 mm depending on the specific derivative tested (Table 1) .
    • The minimum inhibitory concentration (MIC) values were determined for several derivatives; for instance, one derivative had an MIC of 62.5 mg/mL against Streptococcus mutans .
CompoundTarget PathogenInhibition Zone (mm)MIC (mg/mL)
3aS. mutans39.33 ± 0.5062.50
3bS. aureus24.66 ± 0.50500
3cE. coli31.00 ± 0.50125

Anti-inflammatory Activity

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. For example:

  • In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines:

  • Compounds were tested on L929 cells and showed varying degrees of cytotoxicity. Notably, some derivatives enhanced cell viability at specific concentrations while others exhibited significant toxicity at higher concentrations .
CompoundCell LineConcentration (µM)Effect on Viability (%)
25L929100 (24h)Toxic
24A54912Increased viability

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine have shown efficacy against various bacterial strains. A study highlighted the potential of oxadiazoles in inhibiting the growth of resistant strains of bacteria, making them suitable candidates for new antibiotic formulations .
  • Anti-inflammatory Agents : The oxadiazole moiety is also associated with anti-inflammatory activity. Compounds containing this structure have been investigated for their ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .
  • CNS Activity : Some derivatives of oxadiazoles have been studied for their effects on the central nervous system (CNS). They may act as ligands for serotonin receptors, suggesting potential uses in treating mood disorders and other CNS-related conditions .

Materials Science Applications

  • Polymer Synthesis : The unique properties of oxadiazoles allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research has demonstrated that adding oxadiazole-based compounds to polymers can improve their performance in high-temperature applications .
  • Fluorescent Materials : Oxadiazole derivatives are utilized in creating fluorescent materials for sensors and imaging applications. Their ability to emit light upon excitation makes them valuable in developing novel photonic devices .

Agricultural Applications

  • Pesticides and Herbicides : The structural characteristics of oxadiazoles lend themselves to the design of new agrochemicals. Studies have indicated that certain oxadiazole derivatives possess herbicidal properties that can effectively control weed populations without harming crops .
  • Plant Growth Regulators : Some compounds based on the oxadiazole framework have been explored as plant growth regulators. They can modulate plant growth processes and enhance crop yields under specific conditions .

Case Study 1: Antimicrobial Efficacy

A study tested various oxadiazole compounds against common pathogens like Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new therapeutic agents .

Case Study 2: Polymer Enhancement

In a comparative analysis of polymer blends containing oxadiazole derivatives, researchers found significant improvements in tensile strength and thermal degradation temperatures compared to control samples without these additives. This suggests that incorporating such compounds can lead to advanced materials suitable for industrial applications .

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of structurally related 1,3,4-oxadiazole derivatives:

Compound Name Substituents (Position 5) Functional Group (Position 2) Counterion/Modification Key Applications
[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid Oxan-3-yl (cyclic ether) Methanamine Oxalic acid salt Electronics, drug delivery
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Tolyl (aryl) Methanamine Free base or HCl salt Antimicrobial, OLED materials
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl (aryl) Amine Free base Material science intermediates
5-Methyl-1,3,4-oxadiazole-2-methylamine oxalate Methyl (alkyl) Methanamine Oxalic acid salt Pharmaceutical intermediates
3-((5-(2-Chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 2-Chloro-3,4-dimethylphenyl Thioalkanoic acid Free acid Rho kinase inhibition

Key Structural Insights :

  • Substituent Effects: Aryl groups (e.g., 4-tolyl, phenyl) enhance π-conjugation, improving electron transport in OLEDs . Thioalkanoic acid derivatives (e.g., ) exhibit biological activity due to sulfur’s electron-withdrawing effects .
  • Counterion Impact :
    • Oxalic acid salts improve aqueous solubility and thermal stability compared to free amines or HCl salts .
Physicochemical Properties
Property [5-(Oxan-3-yl)-...], Oxalic Acid 1-[5-(4-Tolyl)-...] (Free Base) 5-Methyl-... Oxalate
Melting Point (°C) ~170–180 (estimated) 174.6–176.2 Not reported
Solubility High (oxalate salt) Low (free base) Moderate
NMR (¹³C, oxadiazole) ~164–162 ppm (estimated) 164.32 ppm 176.37 ppm

Thermal Stability : Oxadiazoles with oxan-3-yl or aryl groups exhibit decomposition temperatures >200°C, suitable for OLED processing .

Pharmacokinetic Considerations
  • Oxan-3-yl vs. Aryl Groups :
    The oxan-3-yl group’s oxygen atom may enhance blood-brain barrier penetration compared to hydrophobic aryl groups.
  • Oxalate Salts : Improve bioavailability by increasing solubility, as seen in 5-methyl-oxadiazole oxalate .

Preparation Methods

Synthesis of 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring system is commonly synthesized via cyclodehydration of diacylhydrazines or hydrazides derived from carboxylic acids. Typical methods include:

  • Hydrazide Formation: Starting from carboxylic acids, esterification is performed using methanol with catalytic sulfuric acid, followed by reaction with hydrazine hydrate to obtain acid hydrazides.

  • Cyclization to Oxadiazole: Acid hydrazides undergo cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the 1,3,4-oxadiazole ring. This step is often performed under reflux conditions in inert solvents like toluene or sometimes under solvent-free conditions to improve yields and reduce reaction times.

Functionalization with Methanamine Group

The methanamine substituent at the 2-position of the oxadiazole ring is introduced by reduction or amination strategies:

  • Selective reduction of nitro-substituted oxadiazoles using reducing systems such as sodium borohydride combined with tin(II) chloride dihydrate can yield the corresponding anilines, which can be further converted to methanamine derivatives.

  • Alternatively, functionalization can be achieved by reacting oxadiazole intermediates bearing reactive leaving groups with aminomethyl reagents under mild conditions.

Formation of Oxalic Acid Salt

The final compound is isolated as the oxalic acid salt by reacting the free base methanamine derivative with oxalic acid in stoichiometric amounts. This salt formation improves the compound's stability and solubility characteristics, which is critical for its handling and application.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Esterification of carboxylic acid Methanol, catalytic H2SO4 Methanol Reflux 80-90 Formation of methyl ester
Hydrazide formation Hydrazine hydrate Methanol or ethanol Room temperature 85-95 Conversion to acid hydrazide
Cyclodehydration to oxadiazole POCl3 or SOCl2 Toluene or solvent-free Reflux or neat 70-85 Ring closure to 1,3,4-oxadiazole
Substitution with oxan-3-yl Alkyl halide (e.g., oxan-3-yl iodide) Toluene or ethanol 60-80 °C 60-75 Nucleophilic substitution or thioetherification
Reduction to methanamine NaBH4 + SnCl2·2H2O Ethanol 0-5 °C 65-70 Selective reduction of nitro group
Salt formation with oxalic acid Oxalic acid, equimolar Ethanol or water Room temperature Quantitative Salt precipitation and isolation

Spectroscopic Confirmation

The structures of intermediates and final compounds are confirmed by:

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the presence of oxadiazole ring protons, oxan-3-yl substituent signals, and methanamine protons.

  • Infrared Spectroscopy (IR): Characteristic absorption bands for oxadiazole ring (C=N, C-O), amine groups (N-H), and oxalic acid (C=O stretching) are observed.

  • Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms molecular weight and formula.

  • UV-Visible Spectroscopy (UV-Vis): Used to confirm conjugation and electronic structure of the oxadiazole derivatives.

Summary Table of Key Synthetic Routes

Synthetic Step Typical Reagents/Conditions Outcome Reference
Esterification Carboxylic acid + Methanol + H2SO4 Methyl ester
Hydrazide formation Methyl ester + Hydrazine hydrate Acid hydrazide
Cyclodehydration to oxadiazole Acid hydrazide + POCl3 or SOCl2 1,3,4-Oxadiazole ring formation
Oxan-3-yl substitution Alkyl halide (oxan-3-yl iodide) 5-substituted oxadiazole
Reduction to methanamine NaBH4 + SnCl2·2H2O Amino-substituted oxadiazole
Salt formation Methanamine + Oxalic acid Oxalic acid salt of compound

Q & A

Q. What are the common synthetic routes for [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, and how can reaction conditions be optimized?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazides or condensation reactions. For example:

  • Polyphosphoric acid (PPA) condensation : A high-yielding method involves reacting p-toluic hydrazide with glycine in PPA at 160°C for 12 hours, achieving an 87% yield of the target compound. This route is preferred for its simplicity and minimal byproducts .
  • Cyanogen bromide-mediated cyclization : Intermediate hydrazides (e.g., 4-chlorophenylhydrazide) can be treated with cyanogen bromide to form the oxadiazole core, followed by coupling with acyl chlorides (e.g., 3-methylsulfanylbenzoyl chloride) in tetrahydrofuran (THF) with sodium hydride .
  • Optimization tips : Adjusting temperature (e.g., 120–160°C), solvent (DMF/CH₂Cl₂ for acid chloride formation), and stoichiometric ratios can improve yields .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • FT-IR : Key peaks include C=N (1625 cm⁻¹), aromatic C=C (1520 cm⁻¹), and NH stretches (3435–3375 cm⁻¹) for primary amines .
  • NMR : 1^1H-NMR shows aromatic protons (δ 7.42–8.00 ppm) and methyl groups (δ 2.39 ppm); 13^{13}C-NMR confirms oxadiazole carbons (164.32 ppm) and methylphenyl substituents .
  • LCMS/Elemental Analysis : Validates molecular weight (e.g., m/z 190.066 for [M+H]⁺) and purity (C, H, N within 0.5% of theoretical values) .

Q. What biological activities have been reported for 1,3,4-oxadiazole derivatives?

  • Antimicrobial : Derivatives with methylsulfanyl or chlorophenyl groups exhibit broad-spectrum activity against bacterial and fungal strains .
  • Anticancer : Compounds like 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines show selective cytotoxicity (e.g., 68.89% growth inhibition in leukemia CCRF-CEM cells) .
  • Antioxidant : Methoxyphenol-substituted oxadiazoles demonstrate potent radical scavenging (IC₅₀ = 15.14 μM in DPPH assays) .

Q. How do thermal and chemical stability impact experimental design?

1,3,4-oxadiazoles are thermally stable (e.g., melting point ~174°C) due to their electron-deficient aromatic ring, enabling high-temperature reactions (e.g., PPA condensation). Stability in acidic/basic conditions allows post-synthetic modifications (e.g., coupling with carboxylic acids) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or material properties?

  • Electron-withdrawing groups (EWGs) : Adding trifluoromethyl (-CF₃) or chloro (-Cl) substituents improves electron transport in OLEDs and anticancer potency by increasing electrophilicity .
  • Amino-functionalization : The methanamine group enables conjugation with polymers or biomolecules, enhancing solubility for pharmacological applications .
  • Crystal engineering : Hydrogen bonding (N–H⋯N) in the crystal lattice improves stability for optoelectronic materials .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Variability in IC₅₀ values : Differences in substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) and assay conditions (e.g., DPPH vs. MTT assays) can lead to conflicting results. Standardized protocols and structure-activity relationship (SAR) studies are critical .
  • Antimicrobial vs. cytotoxicity : Some oxadiazoles show dual antimicrobial and cytotoxic effects, requiring selective functionalization (e.g., biphenyl groups for reduced off-target toxicity) .

Q. How can computational methods guide the design of oxadiazole-based compounds?

  • DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transport in OLEDs .
  • Molecular docking : Simulate interactions with biological targets (e.g., Rho kinase for anticancer activity) to prioritize synthetic targets .

Q. What challenges arise in scaling up synthesis for in vivo studies?

  • Purification : High-polarity intermediates (e.g., hydrazides) require column chromatography or recrystallization in ethanol/water mixtures .
  • Toxicity : Residual PPA or solvents (DMF) must be removed via repeated washing or vacuum distillation .

Q. How are oxadiazoles applied in non-pharmacological research (e.g., materials science)?

  • Electron-transport layers (ETLs) : Oxadiazoles with biphenyl groups reduce operating voltages in OLEDs by blocking holes and enhancing electron mobility .
  • Polymer modification : Incorporating oxadiazole amines into polyimides improves dielectric properties for flexible electronics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 2
[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

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